(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol
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Overview
Description
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol: The enantiomer of the compound, which may have different biological activities and properties.
(S)-(2-(1-Amino-2-methylpropyl)phenyl)ethanol: A similar compound with an ethanol backbone instead of methanol.
(S)-(2-(1-Amino-2-methylpropyl)phenyl)propanol: Another related compound with a propanol backbone.
Uniqueness
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in research and industrial applications where chiral specificity is crucial.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[2-[(1S)-1-amino-2-methylpropyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)10-6-4-3-5-9(10)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
HPPYUAKVXUXDRK-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
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